molecular formula C18H22N4O3 B14887494 ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B14887494
M. Wt: 342.4 g/mol
InChI Key: RVEBTKGBCJDBKH-UHFFFAOYSA-N
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Description

Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a pyrazole ring, a piperazine ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The piperazine ring is then introduced through nucleophilic substitution reactions. The esterification process involves reacting the carboxylic acid derivative with ethanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as Amberlyst-70, which is thermally stable and cost-effective, can be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group enhances its solubility and bioavailability, making it a valuable compound in drug development .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-3-25-18(24)22-11-9-21(10-12-22)17(23)16-13-15(19-20(16)2)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3

InChI Key

RVEBTKGBCJDBKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=CC=C3

Origin of Product

United States

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